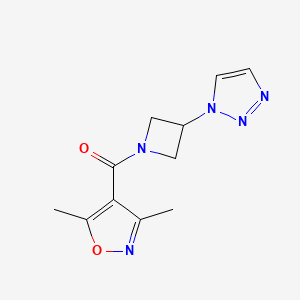

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and an isoxazole ring. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, compounds with similar structures are often synthesized using click chemistry1. Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the product. One common method in click chemistry is the Huisgen 1,3-dipolar cycloaddition, which is often used to synthesize 1,2,3-triazoles1.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its molecular structure.Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. However, compounds containing these functional groups can participate in a variety of chemical reactions. For example, triazoles can act as ligands in coordination chemistry2, and azetidines can participate in ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present in the compound. For example, the presence of multiple nitrogen atoms could make the compound a potential base. The compound might also exhibit strong dipole-dipole interactions due to the polar bonds in the functional groups.Scientific Research Applications

Antibacterial and Antifungal Activities

Novel compounds synthesized from structures related to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone" have shown moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. These compounds have been evaluated through various synthesis methods, highlighting their potential as templates for developing new antimicrobial agents (Rajasekaran et al., 2006).

Catalytic Applications

The synthesis and study of derivatives indicate their utility as catalysts in chemical reactions. For example, a tris(triazolyl)methanol-Cu(I) complex has been identified as a highly active catalyst for the Huisgen 1,3-dipolar cycloaddition, showcasing the potential of these compounds in facilitating organic transformations (Ozcubukcu et al., 2009).

Antitumor Activity

Novel azetidinone derivatives comprising 1,2,4-triazole have been designed and synthesized, demonstrating significant antitumoral activity. This suggests that these compounds could be promising candidates for cancer therapy, with further studies needed to understand their mechanism of action and potential clinical applications (Thomas et al., 2014).

Antioxidant Properties

Research on diphenylmethane derivative bromophenols, including a natural product synthesized from related compounds, has revealed effective antioxidant properties. These findings indicate the potential of these compounds in oxidative stress-related applications, such as in the prevention of diseases associated with free radical damage (Balaydın et al., 2010).

Synthesis and Characterization

The development of new synthesis methodologies for related compounds has been a significant area of research. Studies have focused on the efficient synthesis, characterization, and the potential for creating a variety of derivatives with diverse biological and chemical properties. This work lays the groundwork for future applications in drug development and organic chemistry (Abosadiya et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing triazole rings can sometimes be hazardous due to their potential reactivity3. However, without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.

Future Directions

The future research directions for a compound depend on its properties and potential applications. Compounds containing 1,2,3-triazole rings are of interest in various fields including medicinal chemistry, due to their potential biological activity1. Therefore, future research could involve investigating the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-7-10(8(2)18-13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUJYCLGVGKJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)

![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2663407.png)

![2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2663411.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663412.png)